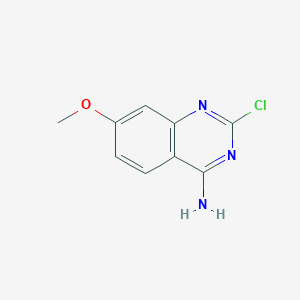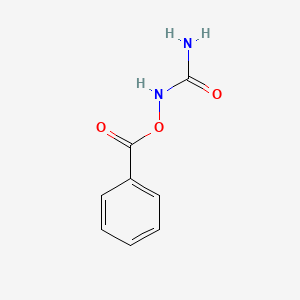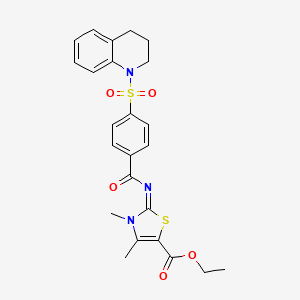![molecular formula C17H15FN4O2 B2688767 2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108328-63-6](/img/structure/B2688767.png)
2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a furylmethyl group, and an amino group. These groups are part of a larger pyrazolo[1,5-a]pyrazin-4(5H)-one ring structure. The presence of these functional groups and the overall structure of the molecule suggest that it could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one ring structure, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring structure are a fluorophenyl group, a furylmethyl group, and an amino group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the amino group might be able to participate in reactions with acids or electrophiles, while the fluorophenyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the fluorine atom could affect the compound’s polarity and hence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Antibacterial Studies
The compound's framework has been utilized in synthesizing novel derivatives with significant antibacterial properties. Researchers have synthesized a series of compounds to explore their in vitro antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of such molecules in developing new antibacterial agents (Shah & Desai, 2007).
Antitumor Properties
Another area of application involves the synthesis of fluorinated benzothiazoles derived from similar chemical structures, demonstrating potent cytotoxicity in vitro against specific human breast cancer cell lines. This research suggests the compound's relevance in the development of new chemotherapeutic agents (Hutchinson et al., 2001).
Development of Antimicrobial Agents
Research also includes the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones using derivatives of this compound, aiming at evaluating their antimicrobial activity. These studies contribute to the discovery of new antimicrobial agents with potential applications in treating infections (Solankee & Patel, 2004).
Synthesis of Fluoropyrazoles for Medicinal Chemistry
The compound's structure has been employed in developing synthetic strategies for new 3-amino-4-fluoropyrazoles, important as building blocks in medicinal chemistry for further functionalization towards drug development (Surmont et al., 2011).
Exploration of Schiff Bases for Antimicrobial Activity
Moreover, the compound has been a basis for synthesizing novel Schiff bases and evaluating their antimicrobial activity. This research avenue opens potential routes for developing antimicrobial agents based on the structural motif of the compound (Puthran et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-7-(furan-2-ylmethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-12-5-3-11(4-6-12)14-8-15-17(23)20-10-16(22(15)21-14)19-9-13-2-1-7-24-13/h1-8,16,19H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNBHIZPGLUOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2688689.png)
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2688690.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2688691.png)

![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)

![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2688701.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2688704.png)